molecular formula C9H9ClN2O2 B6245543 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2408968-62-5

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6245543
CAS No.: 2408968-62-5
M. Wt: 212.6
InChI Key:
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Description

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under specific conditions. One common method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require the presence of catalysts and specific reagents to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylimidazo[1,2-a]pyridine hydrochloride
  • 2-methylimidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine derivatives

Uniqueness

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2408968-62-5

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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